(S)-(+)-3-Aminopyrrolidine dihydrochloride

Catalog No.
S687719
CAS No.
116183-83-6
M.F
C4H11ClN2
M. Wt
122.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-Aminopyrrolidine dihydrochloride

CAS Number

116183-83-6

Product Name

(S)-(+)-3-Aminopyrrolidine dihydrochloride

IUPAC Name

(3S)-pyrrolidin-3-amine;hydrochloride

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

InChI

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1

InChI Key

NPPLFOLRHWBLKV-WCCKRBBISA-N

SMILES

C1CNCC1N.Cl.Cl

Canonical SMILES

C1CNCC1N.Cl

Isomeric SMILES

C1CNC[C@H]1N.Cl

The exact mass of the compound (S)-(+)-3-Aminopyrrolidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-3-Aminopyrrolidine dihydrochloride (CAS 116183-83-6) is a stereochemically pure diamine building block supplied as a stable dihydrochloride salt. Characterized by its rigid pyrrolidine core and an (S)-configured primary amine at the C3 position, this compound serves as a critical precursor in pharmaceutical manufacturing and materials science. The dihydrochloride salt form ensures a high melting point (>300 °C) and excellent aqueous solubility, providing highly reliable handling characteristics compared to its free base counterpart. For industrial buyers, it functions as an essential, enantiopure intermediate that guarantees precise stoichiometric control and reproducible performance in complex synthetic workflows [1].

Substituting this specific compound with closely related alternatives introduces severe process inefficiencies and quality risks. Utilizing the free base form of (S)-3-aminopyrrolidine is highly problematic for bulk procurement because it is a hygroscopic liquid or low-melting solid prone to rapid atmospheric degradation via oxidation and carbon dioxide absorption, which compromises stoichiometric accuracy. Conversely, substituting with racemic 3-aminopyrrolidine dihydrochloride in active pharmaceutical ingredient (API) synthesis requires late-stage chiral resolution, effectively halving the maximum theoretical yield and significantly increasing downstream purification costs. Furthermore, substituting with the (R)-enantiomer is non-viable in targeted pharmaceutical applications, as the specific (S)-configuration is an absolute requirement for proper receptor binding and biological efficacy in downstream APIs[1].

Handling Stability and Stoichiometric Precision: Salt vs. Free Base

The physical form of a chemical precursor dictates its processability at scale. (S)-(+)-3-Aminopyrrolidine dihydrochloride is a highly stable, free-flowing solid with a melting point exceeding 300 °C, whereas the free base form is a highly hygroscopic liquid or low-melting solid that rapidly degrades upon exposure to ambient moisture and carbon dioxide. The dihydrochloride salt maintains its structural integrity and exact molecular weight over long-term storage, allowing for precise stoichiometric weighing without the need for specialized inert-atmosphere handling[1].

Evidence DimensionThermal stability and handling state
Target Compound DataDihydrochloride salt (Solid, mp >300 °C, stable in ambient air)
Comparator Or BaselineFree base (Liquid/low-melting solid, highly hygroscopic and air-sensitive)
Quantified DifferenceElimination of moisture-induced degradation and phase-change issues during storage
ConditionsStandard ambient laboratory and manufacturing storage conditions

Procuring the dihydrochloride salt eliminates the need for costly inert-gas handling and ensures precise molar dosing during scale-up.

Synthetic Yield Optimization: Enantiopure vs. Racemic Precursors

In the synthesis of chiral active pharmaceutical ingredients (APIs) such as specific fluoroquinolone antibiotics, the stereocenter of the pyrrolidine ring is retained in the final product. Utilizing enantiopure (S)-(+)-3-Aminopyrrolidine dihydrochloride allows for a theoretical maximum yield of 100% for the desired API enantiomer. In contrast, starting with a racemic mixture limits the theoretical yield of the target enantiomer to 50% and necessitates complex, solvent-intensive late-stage chiral resolution steps [1].

Evidence DimensionMaximum theoretical yield of target chiral API
Target Compound Data(S)-enantiomer precursor (100% theoretical yield)
Comparator Or BaselineRacemic precursor (≤50% theoretical yield)
Quantified Difference2x increase in theoretical yield and elimination of late-stage resolution
ConditionsLinear API synthesis retaining the C3 stereocenter

Starting with the enantiopure (S)-isomer directly reduces the cost-of-goods (COGs) and process mass intensity by avoiding wasteful late-stage chiral separations.

Structural Rigidity in Chiral Optoelectronics: (S)-Isomer vs. Achiral Analogs

Recent advancements in optoelectronic materials utilize chiral organic cations to induce non-centrosymmetric crystallization in metal halide perovskites. The incorporation of (S)-3-aminopyrrolidine dihydrochloride into manganese-based perovskite frameworks (e.g., (S-3-aminopyrrolidine)3(Mn3Cl12)) forces the inorganic lattice into a chiral space group, enabling circularly polarized luminescence (CPL) with a measurable anisotropy factor. Achiral or racemic organic spacers fail to break the inversion symmetry, resulting in standard, unpolarized photoluminescence [1].

Evidence DimensionCircularly polarized luminescence (CPL) anisotropy
Target Compound Data(S)-enantiomer incorporated perovskite (CPL active, non-centrosymmetric space group)
Comparator Or BaselineRacemic/achiral incorporated perovskite (CPL inactive, centrosymmetric space group)
Quantified DifferenceInduction of measurable CPL anisotropy (glum)
ConditionsSingle-crystal metal halide perovskite synthesis and photoluminescence testing

For materials science procurement, this specific enantiomer is essential for engineering next-generation chiral optoelectronics and advanced X-ray scintillators.

Precursor for Chiral Fluoroquinolone Antibiotics

(S)-(+)-3-Aminopyrrolidine dihydrochloride is the definitive choice for synthesizing specific chiral fluoroquinolone APIs where the (S)-configuration at the C3 position of the pyrrolidine ring is required for optimal DNA gyrase inhibition. Procuring the enantiopure salt ensures maximum synthetic yield and eliminates the need for late-stage chiral resolution [1].

Synthesis of Chiral Ligands for Asymmetric Catalysis

Due to its stable dihydrochloride form and high enantiomeric purity, this compound is an ideal starting material for the modular synthesis of chiral bidentate ligands, such as diamines or phosphine-amine ligands. Its use guarantees reproducible stereocontrol in subsequent transition-metal-catalyzed asymmetric transformations [2].

Organic Cation for Chiral Metal Halide Perovskites

In advanced materials research, this compound is procured as a chiral organic spacer to template the growth of non-centrosymmetric metal halide perovskites. Its rigid, chiral structure is essential for developing materials that exhibit circularly polarized luminescence (CPL) for use in 3D displays, spintronics, and high-resolution X-ray scintillators[3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

122.0610761 g/mol

Monoisotopic Mass

122.0610761 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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